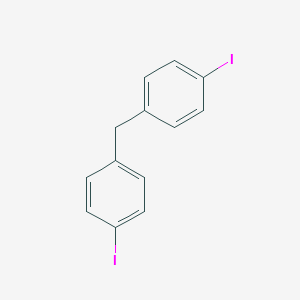

Bis(4-iodophenyl)methane

Description

Structure

3D Structure

Properties

CAS No. |

23055-78-9 |

|---|---|

Molecular Formula |

C13H10I2 |

Molecular Weight |

420.03 g/mol |

IUPAC Name |

1-iodo-4-[(4-iodophenyl)methyl]benzene |

InChI |

InChI=1S/C13H10I2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9H2 |

InChI Key |

AWNHELPYJJKYDP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)I)I |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)I)I |

Other CAS No. |

23055-78-9 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Iodination Approaches

Direct iodination represents a straightforward method for introducing iodine atoms onto the aromatic rings of a starting material.

One of the common methods for preparing Bis(4-iodophenyl)methane involves the direct electrophilic iodination of Diphenylmethane (B89790). researchgate.net This reaction typically utilizes elemental iodine in the presence of an oxidizing agent or a catalyst to generate a more reactive iodine species. The methylene (B1212753) bridge (-CH2-) between the two phenyl rings acts as an ortho-para directing group, leading to substitution at the para positions due to reduced steric hindrance.

| Reactant | Reagents | Product | Notes |

| Diphenylmethane | Iodine (I₂) | Bis(4-iodophenyl)methane | This is a commonly cited synthetic route, though specific reaction conditions and yields can vary. researchgate.net |

Precursor-Based Synthesis

This approach utilizes a diphenylmethane derivative that is subsequently converted to the target iodo-compound. This is often a high-yielding and reliable method.

A widely employed and effective route to Bis(4-iodophenyl)methane is through the diazotization of Bis(4-aminophenyl)methane, followed by a Sandmeyer-type reaction. researchgate.netnasa.gov In this process, the two primary amino groups of Bis(4-aminophenyl)methane are converted into diazonium salts using sodium nitrite (B80452) in the presence of a strong acid, such as sulfuric acid, at low temperatures. researchgate.net The resulting bis-diazonium salt is then treated with a solution of potassium iodide, which displaces the diazonium groups to yield Bis(4-iodophenyl)methane. researchgate.net This method is noted for its high efficiency and the purity of the resulting product.

A detailed experimental procedure involves adding a solution of sodium nitrite to a mixture of Bis(4-aminophenyl)methane and concentrated sulfuric acid at 278 K (5 °C). researchgate.net The resulting slurry is then poured into an aqueous solution of potassium iodide and stirred at 328 K (55 °C). researchgate.net The product precipitates and can be purified by filtration, extraction, and recrystallization. researchgate.net

| Reactant | Reagents | Temperature | Yield | Reference |

| Bis(4-aminophenyl)methane | 1. Sodium nitrite, Sulfuric acid | 278 K (5 °C) | 85% | researchgate.net |

| 2. Potassium iodide | 328 K (55 °C) |

Advanced Cross-Coupling Techniques

The carbon-iodine bonds in Bis(4-iodophenyl)methane are valuable functional groups for constructing more complex molecules through palladium-catalyzed cross-coupling reactions.

Bis(4-iodophenyl)methane serves as an excellent substrate for the Sonogashira cross-coupling reaction. wikipedia.org This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgmdpi.com The high reactivity of the aryl iodide bond allows the reaction to proceed under mild conditions, making it a powerful tool in organic synthesis. wikipedia.org

By reacting Bis(4-iodophenyl)methane with two equivalents of a terminal alkyne, complex structures such as diarylacetylenes or larger conjugated systems can be synthesized. This capability is crucial in the fields of materials science and medicinal chemistry for creating molecules with specific electronic or photophysical properties. asianpubs.org The reactivity order for halides in the Sonogashira reaction is I > Br > Cl, making iodo-compounds like Bis(4-iodophenyl)methane highly preferred substrates. wikipedia.org

| Reaction Type | Substrates | Catalysts | Key Features |

| Sonogashira Coupling | Bis(4-iodophenyl)methane, Terminal Alkynes | Palladium complex, Copper(I) Iodide | Forms C(sp²)-C(sp) bonds; proceeds under mild conditions; high efficiency with aryl iodides. wikipedia.orgrsc.org |

Bis(4-iodophenyl)methane and its analogues are important precursors for the synthesis of stable triphenylmethyl (trityl) radicals. nasa.gov These radicals have applications in various fields, including as spin labels for electron paramagnetic resonance (EPR) and as components in molecular magnets. acs.org

For example, a related compound, bis(4-iodophenyl)phenylmethane, was synthesized from its corresponding diamine via a Sandmeyer reaction. nasa.gov This iodo-derivative was then used as a building block to create polymeric hydrocarbons which, after further chemical modification, yielded polyradicals of the triphenylmethyl type. nasa.gov Similarly, other iodo-substituted triphenylmethane (B1682552) precursors, such as (2,6-Dichloro-4-iodophenyl)bis(2,4,6-trichlorophenyl)methane, are employed in cross-coupling reactions to attach various functional groups, leading to a diverse range of stable triphenylmethyl radicals that would otherwise be difficult to access. researchgate.netacs.orgresearchgate.net The carbon-iodine bond provides a reactive handle to introduce electron-donating or electron-accepting groups, thereby tuning the electronic properties of the resulting radical. researchgate.net

| Precursor | Application | Significance | Reference |

| Bis(4-iodophenyl)phenylmethane | Synthesis of triphenylmethyl-type polyradicals | Used to build polymeric structures with radical properties. | nasa.gov |

| (2,6-Dichloro-4-iodophenyl)bis(2,4,6-trichlorophenyl)methane | Synthesis of functionalized triphenylmethyl radicals | Enables access to a wide variety of stable radical derivatives via cross-coupling reactions. | researchgate.net |

Derivatization Strategies

The functionalization of molecules built on methane (B114726) scaffolds, including those related to bis(4-iodophenyl)methane, is crucial for developing new ligands with specific coordination properties. The introduction of functional groups can be achieved through various synthetic routes, often leveraging the reactivity of a pre-existing handle on the aromatic rings.

For instance, the iodinated derivative of a tris(2,4,6-trichlorophenyl)methane (B14335730) (HTTM) precursor, (2,6-dichloro-4-iodophenyl)bis(2,4,6-trichlorophenyl)methane, readily participates in cross-coupling reactions. researchgate.net This allows for the introduction of both electron-donating and electron-accepting groups, which is a significant advancement for synthesizing a wide array of functionalized triphenylmethyl radicals. researchgate.net This approach overcomes previous limitations where functionalization was restricted to strong electron-donating groups. researchgate.net

Similarly, thioether-functionalized bis(pyrazolyl)methane ligands are synthesized by reacting substituted bis(pyrazolyl)ketones with functionalized (phenylthio)acetaldehyde. acs.org This strategy highlights how different functional groups can be incorporated onto a central methane-based scaffold to create ligands with specific donor sets (e.g., N2S) for coordination with metal ions like silver(I). acs.org The functional groups on the pyrazole (B372694) rings play a significant role in directing the final architecture of the resulting coordination polymers. acs.org

Charge-switch derivatization is a strategy employed to enhance the ionization efficiency and detection sensitivity in mass spectrometry analysis. While not directly detailing the functionalization of bis(4-iodophenyl)methane for this purpose, the principles can be inferred from related compounds.

A charge-switch derivatization protocol using 1-(3-(aminomethyl)-4-iodophenyl)pyridin-1-ium (4-I-AMPP) has been developed to improve the detection of fatty acids. This reagent introduces a permanent positive charge, leading to a significant increase in ionization efficiency. mdpi.com This concept of introducing a charged moiety onto a molecule via a reactive handle (in this case, an iodo-phenyl group that is part of the derivatizing agent itself) illustrates a potential application for bis(4-iodophenyl)methane. The iodine atoms on bis(4-iodophenyl)methane could serve as reaction sites for introducing permanently charged functional groups, thereby creating a "charge-switched" derivative of the parent molecule. This functionalization would make the molecule more amenable to certain types of analytical techniques or could be used to alter its properties for specific applications.

Advanced Structural Characterization and Analysis

Crystallographic Investigations

Crystallographic studies provide fundamental insights into the three-dimensional arrangement of atoms and molecules in a crystalline solid. For Bis(4-iodophenyl)methane, X-ray diffraction techniques have been pivotal in determining its precise molecular structure and understanding the intermolecular forces that govern its crystal packing.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond-lengths, and bond-angles. scribd.com The crystal structure of Bis(4-iodophenyl)methane (C₁₃H₁₀I₂) was determined at a temperature of 113 K. researchgate.net

The compound crystallizes in the monoclinic space group P12(1)/c1. researchgate.net The unit cell parameters were determined to be:

a = 8.674(2) Å

b = 6.155(1) Å

c = 23.393(5) Å

β = 90.03(3)°

V = 1249.0 ų

Z = 4 researchgate.net

The structure was solved by direct methods and refined by full-matrix least-squares, resulting in an R-gt(F) value of 0.035 and a wR(ref)(F²) of 0.070. researchgate.net The data was collected using Mo Kα radiation (λ = 0.71073 Å). researchgate.netasianpubs.org

Table 1: Crystallographic Data for Bis(4-iodophenyl)methane

| Parameter | Value |

| Chemical Formula | C₁₃H₁₀I₂ |

| Crystal System | Monoclinic |

| Space Group | P12(1)/c1 (No. 14) |

| a (Å) | 8.674(2) |

| b (Å) | 6.155(1) |

| c (Å) | 23.393(5) |

| β (°) | 90.03(3) |

| Volume (ų) | 1249.0 |

| Z | 4 |

| Temperature (K) | 113 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-gt(F) | 0.035 |

| wR(ref)(F²) | 0.070 |

Crystal Packing Analysis (e.g., Geometrical and Hirshfeld Surface Analysis)

Spectroscopic and Spectrometric Characterization in Research Contexts

Spectroscopic and spectrometric techniques are indispensable for the detailed characterization of molecular structures in research.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of nuclei. uobasrah.edu.iqweebly.comslideshare.net

¹H NMR: In the ¹H NMR spectrum of a related compound, bis[4-(imidazol-1-yl)phenyl]methane, the methylene (B1212753) bridge protons (Ar-CH₂-Ar) appear as a singlet at 4.08 ppm. asianpubs.org For Bis(4-iodophenyl)methane, one would expect the aromatic protons to appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring, and a singlet for the methylene protons.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of a molecule. slideshare.net For a similar compound, 1,3-Bis(4-iodophenyl)urea, the ¹³C NMR signals in DMSO-d₆ were observed at δ 152.8, 139.0, 129.1, 126.0, and 120.3. uva.nl In the case of bis[4-(imidazol-1-yl)phenyl]methane, the methylene carbon appears at 40.63 ppm, with aromatic carbons resonating at 139.90, 135.70, 135.47, 130.19, 121.70, and 118.20 ppm. asianpubs.org For Bis(4-iodophenyl)methane, the carbon attached to the iodine atom would be expected to have a chemical shift influenced by the heavy atom effect.

Table 2: Representative ¹³C NMR Data for Related Diphenylmethane (B89790) Structures

| Compound | Solvent | Methylene Carbon (δ ppm) | Aromatic Carbons (δ ppm) |

| bis[4-(imidazol-1-yl)phenyl]methane | CDCl₃ | 40.63 | 139.90, 135.70, 135.47, 130.19, 121.70, 118.20 |

| 1,3-Bis(4-iodophenyl)urea | DMSO-d₆ | - | 152.8, 139.0, 129.1, 126.0, 120.3 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Confirmation

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. nih.gov It is a valuable tool for confirming the identity of synthesized compounds. uvic.ca While specific ESI-MS data for Bis(4-iodophenyl)methane was not found in the search results, the technique is routinely used to characterize similar compounds. For instance, ESI-MS has been used to study the formation of silver nanoclusters in the presence of bis(diphenylarsino)methane. unimelb.edu.au The molecular weight of Bis(4-iodophenyl)methane is 420.032 g/mol . epa.gov An ESI-MS spectrum would be expected to show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Modes

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. gatewayanalytical.commdpi.com

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mdpi.com The spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups. For a diphenylmethane structure, one would expect to see C-H stretching vibrations for the aromatic and methylene groups, as well as C=C stretching vibrations for the aromatic rings.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides complementary information to FT-IR. gatewayanalytical.com It is particularly sensitive to non-polar bonds and symmetric vibrations. mdpi.com The Raman spectrum of Bis(4-iodophenyl)methane would likely show strong bands corresponding to the symmetric stretching of the aromatic rings and the C-I bond. The analysis of gases like methane (B114726) using Raman spectroscopy has shown characteristic rovibrational band patterns. endress.com

While specific FT-IR and Raman spectra for Bis(4-iodophenyl)methane were not available in the provided search results, the expected vibrational modes can be inferred from the known structure and data for similar compounds. nist.gov

Intermolecular Interactions

Halogen bonding (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair or a π-electron system. acs.orgnih.gov The strength of this interaction increases with the polarizability of the halogen atom and the electron-withdrawing character of the group to which it is attached, making aryl iodides potent halogen bond donors. acs.org In Bis(4-iodophenyl)methane, the two iodine atoms are significant drivers of the crystal's supramolecular organization.

Detailed analysis of related iodo-aromatic structures reveals common halogen bonding motifs that are pertinent to Bis(4-iodophenyl)methane. Studies on analogous compounds, such as tetrakis(4-iodophenyl)methane, have identified two principal types of halogen-centric interactions that dictate the crystal packing:

Iodine···Iodine (I···I) Interactions: These interactions are a hallmark of iodo-substituted aromatic compounds. In the crystal structure of tetrakis(4-iodophenyl)methane, for instance, these interactions lead to the formation of I₄ supramolecular synthons, which act as key organizing nodes in the crystal lattice. ias.ac.inrsc.org This type of interaction involves the positive σ-hole of one iodine atom interacting with the negative equatorial belt of another.

Iodine···π (I···Ph) Interactions: An unusual and significant I···Ph (iodine···phenyl) interaction has been observed in the crystal structure of (4-iodophenyl)triphenylmethane. ias.ac.inrsc.org In this motif, the electrophilic iodine atom acts as the XB donor, and the electron-rich π-system of a phenyl ring from an adjacent molecule serves as the XB acceptor. This interaction contributes to the formation of specific columnar packing arrangements in the solid state. ias.ac.inrsc.org

Given the identical functional groups, the crystal structure of Bis(4-iodophenyl)methane, which crystallizes in the monoclinic space group P12(1)/c1, is stabilized by a combination of these halogen bonding phenomena. researchgate.net The directionality and strength of these I···I and I···π bonds are fundamental to the resulting three-dimensional architecture.

Table 1: General Characteristics of Halogen Bonds Relevant to Bis(4-iodophenyl)methane

| Interaction Type | Halogen Bond Donor | Halogen Bond Acceptor | Typical Interaction Distance (Å) | Nature of Interaction |

| C–I···I | Iodine (in C-I bond) | Iodine (equatorial region) | < 3.96 (Sum of vdW radii) | Directional, contributes to synthons |

| C–I···π | Iodine (in C-I bond) | Phenyl Ring (π-system) | Variable, shorter than vdW sum | Stabilizes columnar or layered packing |

Alongside the dominant halogen bonds, weaker hydrogen bonds play a critical, cooperative role in the stabilization of the supramolecular structure of Bis(4-iodophenyl)methane. amercrystalassn.org While not as strong as conventional hydrogen bonds, these C-H···X interactions are numerous and collectively provide significant stabilization energy, influencing the fine details of the molecular packing. nsf.gov The molecule possesses two types of C-H groups that can act as hydrogen bond donors: the sp³-hybridized hydrogens of the central methylene (-CH₂-) bridge and the sp²-hybridized hydrogens of the two phenyl rings.

The primary weak hydrogen bonds expected in the crystal structure include:

C-H···I Interactions: In this interaction, a C-H bond acts as the hydrogen bond donor, while the electron-rich equatorial region of an iodine atom on an adjacent molecule serves as the acceptor. These interactions, though weak, are highly specific and contribute to the directional packing of the molecules, working in concert with the more dominant C-I···I and C-I···π halogen bonds.

The crystal structure of Bis(4-iodophenyl)methane, determined at 113 K, reveals a tightly packed arrangement where these subtle interactions are optimized. researchgate.net The interplay between the strong halogen bonds and the network of weaker C-H···π and C-H···I hydrogen bonds defines the unique three-dimensional supramolecular architecture of the compound.

Table 2: Potential Weak Hydrogen Bonds in the Supramolecular Structure of Bis(4-iodophenyl)methane

| Interaction Type | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Typical H···Acceptor Distance (Å) | Typical Angle (°) |

| C(sp³)H···π | Methylene C-H | Phenyl Ring | ~2.5 - 2.9 | > 120 |

| C(sp²)H···π | Aromatic C-H | Phenyl Ring | ~2.5 - 2.9 | > 120 |

| C(sp³)H···I | Methylene C-H | Iodine Atom | ~3.0 - 3.2 | > 130 |

| C(sp²)H···I | Aromatic C-H | Iodine Atom | ~3.0 - 3.2 | > 130 |

Coordination Chemistry and Ligand Design Principles

Synthesis of Ligand Systems Incorporating Bis(4-iodophenyl)methane Moieties

The bis(4-iodophenyl)methane core offers a versatile platform for the construction of a variety of ditopic ligands. The presence of two reactive C-I bonds allows for the introduction of various coordinating groups through established synthetic methodologies, leading to ligands with tailored properties for applications in supramolecular chemistry and catalysis.

Di(2,2′-bipyridine) Ligands for Metallosupramolecular Assemblies

Di(2,2′-bipyridine) ligands are of significant interest in the construction of complex metallosupramolecular architectures due to their strong chelating ability with a variety of metal ions. The synthesis of such ligands incorporating a bis(4-iodophenyl)methane spacer can be achieved through well-established cross-coupling reactions. A plausible synthetic route involves a Suzuki or Stille coupling reaction, where the iodo groups of bis(4-iodophenyl)methane are coupled with a suitable bipyridine precursor.

For instance, a Suzuki coupling reaction could be employed, reacting bis(4-iodophenyl)methane with a boronic acid or ester derivative of 2,2'-bipyridine (B1663995). arkat-usa.orgmdpi.comdeepdyve.com The reaction is typically catalyzed by a palladium complex in the presence of a base. arkat-usa.orgmdpi.com

Alternatively, an Ullmann-type coupling reaction offers another pathway for the synthesis of these ligands. nih.govorganic-chemistry.org This method involves the copper-catalyzed reaction of bis(4-iodophenyl)methane with a suitable bipyridine derivative. researchgate.net While specific examples of di(2,2'-bipyridine) ligands directly synthesized from bis(4-iodophenyl)methane are not extensively reported in the literature, the aforementioned coupling strategies are standard procedures for the formation of C-C bonds between aryl halides and heterocyclic compounds. preprints.orgnih.gov

Table 1: Proposed Synthetic Parameters for Di(2,2′-bipyridine) Ligand Synthesis

| Reaction Type | Catalyst | Base | Solvent | General Conditions |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ or other Pd(0) complexes | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene, DMF, or Dioxane | Inert atmosphere, elevated temperatures (80-120 °C) |

| Ullmann Coupling | CuI or other Cu(I) salts | K₂CO₃ or other inorganic bases | DMF or Pyridine (B92270) | Inert atmosphere, high temperatures (120-200 °C) |

Bidentate Imidazole (B134444) Derivatives

Bidentate imidazole derivatives are valuable ligands in coordination chemistry, capable of forming stable complexes with a range of metal ions. A notable example is the synthesis of bis[4-(imidazol-1-yl)phenyl]methane. This compound is synthesized via a modified Ullmann-type coupling reaction, which involves a copper-catalyzed C-N bond formation between bis(4-iodophenyl)methane and imidazole.

The synthesis is carried out under the catalytic action of copper, facilitating the coupling of the imidazole ring to the phenyl groups of the bis(4-iodophenyl)methane scaffold. The resulting ligand, bis[4-(imidazol-1-yl)phenyl]methane, possesses two imidazole moieties that can coordinate to metal centers in a bidentate fashion. This ligand has been characterized by various analytical techniques, including ¹H NMR, ¹³C NMR, and elemental analysis, with its structure confirmed by X-ray single-crystal diffraction. The crystal structure reveals that the two benzene (B151609) rings of the diphenylmethane (B89790) unit are not coplanar, exhibiting a significant dihedral angle between them. This angular disposition of the coordinating groups makes it a suitable building block for the construction of coordination polymers and other supramolecular structures.

Table 2: Characterization Data for Bis[4-(imidazol-1-yl)phenyl]methane

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆N₄ |

| Dihedral Angle between Benzene Rings | 83.05 (0.07)° |

| Supramolecular Structure | 1D chain via N-H···N hydrogen bonds |

Bisphosphine Ligands on Azole Platforms

Bisphosphine ligands are a cornerstone of coordination chemistry and homogeneous catalysis, prized for their strong σ-donating and tunable π-accepting properties. The incorporation of a bis(4-iodophenyl)methane backbone allows for the creation of flexible yet robust bisphosphine ligands. A feasible synthetic approach to such ligands involves a two-step process. First, the desired azole, such as imidazole or pyrazole (B372694), is N-arylated with bis(4-iodophenyl)methane via a copper-catalyzed Ullmann condensation. This reaction forms a bis(azol-1-yl)methane derivative.

In the second step, the bis(azol-1-yl)methane intermediate undergoes a directed lithiation at specific positions on the azole rings, followed by quenching with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (ClPPh₂), to introduce the phosphine (B1218219) functionalities. This method allows for the precise placement of the phosphine groups on the azole platforms, leading to ligands with well-defined coordination geometries. The flexibility of the methylene (B1212753) bridge in the bis(4-iodophenyl)methane linker allows these bisphosphine ligands to adopt various coordination modes, including chelation and bridging, making them suitable for the construction of both mononuclear and binuclear metal complexes.

Table 3: Proposed Two-Step Synthesis of Bisphosphine Ligands on Azole Platforms

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Ullmann Condensation | Bis(4-iodophenyl)methane, Azole, Cu catalyst | Bis(azol-1-yl)phenylmethane |

| 2 | Lithiation and Phosphination | n-BuLi, Chlorodiphenylphosphine | Bis(phosphinoazol-1-yl)phenylmethane |

Pyridyl-based Ligands

Pyridyl-based ligands are widely used in coordination chemistry due to the strong and predictable coordination of the pyridine nitrogen atom to metal centers. The bis(4-iodophenyl)methane scaffold can be functionalized with pyridyl moieties to create ditopic ligands suitable for the construction of coordination polymers and discrete metallosupramolecular architectures. A common synthetic route to such ligands is through the formation of Schiff bases.

For example, the condensation reaction between 4,4'-diaminodiphenylmethane, which can be derived from bis(4-iodophenyl)methane, and a pyridinecarboxaldehyde, such as pyridine-3-carboxaldehyde, yields the corresponding bis(pyridylmethyleneamino)phenyl]methane ligand. This Schiff base ligand, bis[4-(3-pyridylmethyleneamino)phenyl]methane, possesses two pyridyl nitrogen atoms and two imine nitrogen atoms that can act as coordination sites. The angular conformation of the two phenyl rings in the diphenylmethane unit makes this ligand a non-linear ditopic building block, which is advantageous for the formation of interesting and complex coordination networks. nih.gove-bookshelf.de

Table 4: Structural Features of Bis[4-(3-pyridylmethyleneamino)phenyl]methane

| Feature | Description |

|---|---|

| Ligand Type | Ditopic Schiff Base |

| Coordination Sites | Two pyridyl nitrogen atoms, two imine nitrogen atoms |

| Conformation | Angular, non-linear |

| Potential Application | Construction of coordination polymers |

Triazolyl-based Ligands

Triazole-based ligands have gained prominence in coordination chemistry due to their versatility and the stability of the resulting metal complexes. The bis(4-iodophenyl)methane framework can be functionalized with triazole rings to generate ditopic ligands. A key example is the bidentate ligand bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane. This ligand is synthesized by the reaction of 4,4'-diaminodiphenylmethane with N,N-dimethylformamide azine, followed by cyclization.

The resulting ligand features two 1,2,4-triazole (B32235) rings linked by the flexible diphenylmethane spacer. This ligand has been successfully employed in the synthesis of novel coordination polymers with various metal ions, including Ag(I), Zn(II), and Cd(II). The flexibility of the ligand allows for the formation of diverse and intricate three-dimensional structures. For instance, in a zinc-based coordination polymer, two of these ligands can connect two zinc(II) atoms to form a ring structure, which is then further linked by other ligands to create an extended 3D network. organic-chemistry.org

Table 5: Examples of Coordination Polymers with Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane

| Metal Ion | Resulting Structure | Key Structural Motif |

|---|---|---|

| Ag(I) | Coordination Polymer | - |

| Zn(II) | 3D Coordination Polymer | [ZnLZnL] ring structure |

| Cd(II) | 3D Coordination Polymer | Alternating 2D [CdLCdL] ring structure |

Phenylene-bis(phosphonic acid) based ligands

Phosphonic acid-based ligands are of great interest for the construction of metal-organic frameworks (MOFs) and coordination polymers due to their ability to form robust coordination bonds with a variety of metal ions. The synthesis of a phenylene-bis(phosphonic acid) ligand incorporating the bis(4-iodophenyl)methane core can be envisioned through the Michaelis-Arbuzov reaction. organic-chemistry.orgwikipedia.org

This reaction provides a powerful method for the formation of carbon-phosphorus bonds. The proposed synthesis would involve the reaction of bis(4-iodophenyl)methane with a trialkyl phosphite, such as triethyl phosphite, in the presence of a nickel or palladium catalyst to facilitate the cross-coupling reaction. The resulting phosphonate (B1237965) ester can then be hydrolyzed under acidic conditions to yield the desired bis(phosphonic acid) ligand. The flexibility of the methylene spacer in the bis(4-iodophenyl)methane backbone would allow for the formation of diverse network structures in the resulting coordination polymers.

Table 6: Proposed Synthesis of Phenylene-bis(phosphonic acid) Ligand

| Step | Reaction | Key Reagents | Product |

|---|---|---|---|

| 1 | Michaelis-Arbuzov Reaction | Bis(4-iodophenyl)methane, Triethyl phosphite, Ni or Pd catalyst | Tetraethyl ((methylenebis(4,1-phenylene))bis(phosphonate)) |

| 2 | Hydrolysis | Concentrated HCl | (Methylenebis(4,1-phenylene))bis(phosphonic acid) |

Metal-Ligand Coordination Architectures

The strategic placement of coordinating moieties on the phenyl rings of bis(4-iodophenyl)methane enables the self-assembly of intricate metal-ligand structures, ranging from discrete cages to extended coordination polymers.

Bis(4-iodophenyl)methane serves as a crucial precursor in the synthesis of complex ligands for the assembly of iron(II) helicates and cylinders. A notable example involves the synthesis of the di(2,2'-bipyridine) ligand, bis(4-([2,2'-bipyridin]-5-ylethynyl)phenyl)methane (L2), through a Sonogashira cross-coupling reaction with 5-ethynyl-2,2'-bipyridine (B170337). nih.gov This ligand, upon reaction with iron(II) tetrafluoroborate (B81430), self-assembles into a triple-stranded metallosupramolecular cylinder with the formula Fe₂(L2)₃₄. nih.gov

X-ray crystallography has confirmed that these cylindrical complexes crystallize as racemic mixtures of the ΔΔ (P) and ΛΛ (M) helicates. nih.govresearchgate.net However, in solution, the larger cylinder formed by L2 exists as a mixture of the racemic (rac-ΔΔ/ΛΛ) and meso-ΔΛ isomers. nih.govresearchgate.net These structures are characterized by a central cavity, a feature that has been explored for potential host-guest chemistry. nih.gov

| Parameter | Value |

|---|---|

| Complex | Fe₂(L2)₃₄ |

| Formula | C₁₁₇H₇₄B₄F₁₆Fe₂N₁₈ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Fe-N Bond Lengths (Å) | 1.904 - 2.022 |

The coordination chemistry of bis(4-iodophenyl)methane derivatives with silver(I) is marked by the formation of diverse structures, including discrete metallacycles and coordination polymers. The flexible nature of the methylene bridge in bis(phenyl) ligands, combined with the potential for argentophilic interactions, contributes to this structural variety.

Ligands featuring bis(pyrazolyl)methane units attached to a central phenyl ring react with silver(I) salts to form either discrete metallacyclic dications or acyclic, cationic coordination polymers, depending on the substitution pattern of the central arene. Thiophene-based bis(amido-pyridine) ligands have been shown to form macrocyclic complexes with silver(I) that can undergo ring-opening polymerization. In these structures, secondary bonds such as Ag···Ag, C=O···Ag, and S···Ag interactions play a significant role in the self-assembly of sheet-like structures. nih.gov

Furthermore, dinuclear silver(I) nitrate (B79036) complexes with bridging bisphosphinomethanes exhibit intramolecular argentophilic interactions. mdpi.com The coordination of additional ligands, such as pyrazole, can elongate the Ag···Ag distance, influencing the photophysical properties of the complex. mdpi.com The coordination environment around the silver(I) ion in these types of complexes can range from distorted trigonal pyramidal to tetrahedral. mdpi.com

| Ligand Type | Resulting Structure | Key Interactions |

|---|---|---|

| Bis(pyrazolyl)methane | Metallacycles, Coordination Polymers | Anion-π, π-π, Hydrogen Bonding |

| Bis(amido-pyridine) | Macrocycles, Coordination Polymers | Argentophilic (Ag···Ag), C=O···Ag, S···Ag |

| Bis(diphenylphosphino)methane (B1329430) | Dinuclear Complexes | Argentophilic (Ag···Ag) |

While direct coordination polymers of bis(4-iodophenyl)methane with lanthanide(III) ions are not extensively documented, the use of analogous bis-ligand structures provides insight into their potential formation. For instance, bis(1,2,4-triazol-1-yl)methane has been successfully employed as a linker to construct a series of new lanthanide(III) coordination polymers with the general formula [Ln(btrm)₂(NO₃)₃]n. mdpi.com

In these structures, the bis(1,2,4-triazol-1-yl)methane ligand exhibits a bidentate-bridging coordination mode, connecting neighboring lanthanide ions to form one-dimensional polymeric chains. mdpi.com The coordination sphere of the lanthanide cation is completed by bidentate nitrate anions. mdpi.com The resulting monomeric unit within the chain can be described as an octagonal metallocycle. mdpi.com The principles demonstrated in these systems suggest that appropriately functionalized bis(4-iodophenyl)methane ligands could similarly yield lanthanide-based coordination polymers with interesting structural and photoluminescent properties. mdpi.commdpi.com

Ligands derived from or analogous to bis(4-iodophenyl)methane have been shown to coordinate with a range of other transition metals, leading to complexes with diverse geometries and potential applications.

Ruthenium(II): Ruthenium complexes with ligands containing bis(diphenylphosphino)methane (dppm) have been synthesized and studied for their reactivity and cytotoxicity. nih.gov These complexes, such as cis-[Ru(κ²-dppm)(bpy)Cl₂], can serve as precursors for the formation of more complex structures like ruthenafurans. nih.gov The coordination of substituted 2,2'-bipyridine ligands to Ru(II)-arene complexes has also been explored, demonstrating the versatility of ruthenium in forming stable organometallic compounds. mdpi.com

Rhodium(I) and Rhodium(III): Rhodium complexes with various chelating ligands, including those with diamidobenzene scaffolds, have been synthesized. nih.gov The electronic properties of these complexes can be tuned by altering the substituents on the ligands. nih.gov Rhodium(I) complexes bearing N,O-monoanionic ligands have also been prepared and characterized. researchgate.net

Palladium(II): Palladium(II) complexes with aminomethylphosphine (P-C-N) type ligands have been synthesized and shown to have a square planar geometry. researchgate.net These complexes have been investigated as catalysts in cross-coupling reactions. researchgate.net Additionally, palladium(II) complexes bearing mesoionic carbene ligands have been prepared and utilized in domino Sonogashira coupling/cyclization reactions. nih.gov

Platinum(IV): A variety of platinum(IV) complexes have been developed as potential anticancer agents. nih.govnih.gov These complexes often feature octahedral geometry with ligands that can influence their stability, reactivity, and biological activity. nih.gov The coordination of halogenated phenylacetates to platinum(IV) centers is one such strategy that has been explored. nih.gov

Influence of Ligand Design on Coordination Properties

The coordination behavior of ligands derived from bis(4-iodophenyl)methane is significantly influenced by both steric and electronic factors, which can be fine-tuned through synthetic modifications.

The substituents on the phenyl rings and the nature of the coordinating groups play a pivotal role in determining the structure and properties of the resulting metal complexes.

Electronic Effects: The electronic properties of the substituents have a profound impact on the metal-ligand bonding and the reactivity of the complex. Electron-donating or electron-withdrawing groups on the ligand can modulate the electron density at the metal center. rsc.org In redox-active ligands, such as diamidobenzene, substituents on the N-atoms can be used to tune the electronic properties and redox potentials of the resulting rhodium(III) complexes over a wide range. nih.gov The introduction of ionic functionalities into phosphine ligands can lead to secondary effects, such as intramolecular hydrogen bonding and Coulombic repulsion, which can significantly alter their coordination chemistry. nih.gov

The interplay of these steric and electronic effects allows for the rational design of ligands based on the bis(4-iodophenyl)methane framework to achieve desired coordination architectures and properties. acs.orgresearchgate.net

Rational Design of Multi-topic Ligands

The strategic design of multi-topic ligands is a cornerstone of crystal engineering, enabling the construction of coordination polymers with desired topologies and properties. Bis(4-iodophenyl)methane serves as an exemplary foundational building block for such design, primarily due to its robust diarylmethane scaffold and the reactive carbon-iodine bonds. These C-I bonds are amenable to a variety of high-yielding cross-coupling reactions, allowing for the precise installation of coordinating functionalities at the terminal positions of the molecule.

The core principle behind using Bis(4-iodophenyl)methane is to leverage its structural characteristics—a V-shaped conformation with significant conformational flexibility—to create divergent ligands. The methylene (-CH2-) bridge allows the two phenyl rings to rotate, adopting a range of dihedral angles. This inherent flexibility can influence the final architecture of the resulting coordination polymers, leading to diverse and often novel structural motifs. nih.gov The design process involves selecting appropriate coordinating units to replace the iodine atoms, thereby transforming the inert diaryliodide into a multi-topic ligand capable of bridging multiple metal centers.

A prominent strategy for the functionalization of Bis(4-iodophenyl)methane is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki coupling, and Sonogashira coupling. These reactions are well-suited for this purpose due to their high functional group tolerance and broad substrate scope.

Synthetic Pathways to Multi-topic Ligands:

| Coupling Reaction | Reactant | Coordinating Group Introduced | Resulting Ligand Type |

| Buchwald-Hartwig Amination | N-heterocycles (e.g., 1,2,4-triazole) | N-donor heterocyclic ring | Bis(heteroaryl)methane |

| Suzuki Coupling | Pyridylboronic acid | N-donor pyridyl group | Bis(pyridylphenyl)methane |

| Sonogashira Coupling | Ethynylpyridine | N-donor pyridyl-alkynyl group | Bis(pyridylethynylphenyl)methane |

A compelling example of this design strategy is the synthesis of the multi-topic ligand bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane (L). nih.govrsc.org Although the direct synthesis from Bis(4-iodophenyl)methane is not detailed, the logical synthetic route involves a double C-N cross-coupling reaction, such as an Ullmann condensation or a Buchwald-Hartwig amination, with 4H-1,2,4-triazole. This transformation converts the starting material into a versatile ditopic N-donor ligand. The triazole groups offer multiple nitrogen atoms for coordination, making the ligand capable of bridging metal centers in various ways to form extended one-, two-, or three-dimensional networks. nih.gov

The flexible nature of the bis(phenyl)methane backbone in ligand L , combined with the specific coordination vectors of the triazole rings, directs the self-assembly process with metal ions. This rational design has been successfully employed to synthesize a series of novel coordination polymers with varying dimensionalities and topologies. For instance, the reaction of L with different metal salts such as Ag(I), Zn(II), and Cd(II) under solvothermal conditions has yielded 2D and 3D coordination polymers. nih.govrsc.org

The resulting structures are dictated by the coordination preferences of the metal ion and the conformational adaptability of the ligand. Detailed crystallographic analysis of these coordination polymers provides insight into the success of the ligand design.

Table 1: Selected Crystallographic Data for a Coordination Polymer based on a Bis(4-iodophenyl)methane Derivative

The following table presents data for the coordination polymer {[Cd(L)(1,4-bdc)0.5]}n, where L is bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane and 1,4-bdc is 1,4-benzenedicarboxylate. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Metal Center | Cd(II) |

| Coordination Number | 6 |

| Coordination Geometry | Distorted Octahedral |

In this structure, the Cd(II) ion is coordinated by four nitrogen atoms from four different L molecules and two oxygen atoms from two different 1,4-benzenedicarboxylate ions. The ligand L acts as a tetradentate bridging ligand, demonstrating its multi-topic nature and validating the design principle of converting a simple diarylhalide into a sophisticated building block for coordination polymers. nih.gov

Table 2: Selected Bond Lengths and Angles for {[Cd(L)(1,4-bdc)0.5]}n nih.gov

| Bond | Length (Å) | Angle | Degree (°) |

| Cd–O1 | 2.2424(18) | O1–Cd–O2 | 156.97(7) |

| Cd–O2 | 2.3289(19) | N2–Cd–N3 | 85.65(8) |

| Cd–N2 | 2.382(2) | N2–Cd–N5 | 92.14(8) |

| Cd–N3 | 2.322(2) | N3–Cd–N6 | 93.30(8) |

| Cd–N5 | 2.333(2) | N5–Cd–N6 | 167.70(7) |

| Cd–N6 | 2.338(2) |

The data clearly shows how the rationally designed ligand L successfully bridges multiple metal centers, with Cd-N bond lengths falling within the expected range for such coordinative interactions. nih.gov The ability to systematically modify Bis(4-iodophenyl)methane through established synthetic protocols allows for the creation of a wide array of multi-topic ligands, each with the potential to form unique and functional coordination polymers.

Supramolecular Chemistry and Self Assembly

Metallosupramolecular Architectures

The integration of bis(4-iodophenyl)methane into multidentate ligands has proven effective in generating a variety of metallosupramolecular structures. These assemblies are formed through the coordination of the ligand's binding sites with metal centers, leading to discrete, well-defined architectures.

Bis(4-iodophenyl)methane has been utilized as a core component in the synthesis of di(2,2′-bipyridine) ligands, which in turn self-assemble with iron(II) ions to form triple-stranded helical and cylindrical structures. frontiersin.orgnih.gov For instance, the ligand bis(4-([2,2′-bipyridin]-5-ylethynyl)phenyl)methane (L2), derived from bis(4-iodophenyl)methane, reacts with iron(II) tetrafluoroborate (B81430) to produce a metallo-cylinder with the formula Fe2(L2)34. frontiersin.orgflinders.edu.auresearchgate.net

X-ray crystallography has confirmed that these complexes can crystallize as racemic mixtures of right-handed (ΔΔ or P) and left-handed (ΛΛ or M) helicates. frontiersin.orgnih.govresearchgate.net The larger size of the ligand L2, owing to the diphenylmethylene spacer, can also lead to the formation of a meso (ΛΔ) isomer in solution, which is less sterically hindered. frontiersin.orgflinders.edu.au The resulting cylindrical structures possess a central cavity and a significant iron-to-iron distance, for example, 19.1 Å in Fe2(L2)34. flinders.edu.auresearchgate.net

| Complex | Isomers Observed | Fe-Fe Distance (Å) |

| Fe2(L2)34 | Racemic (ΔΔ/ΛΛ) and meso (ΛΔ) in solution | 19.1 |

Table 1: Properties of a Helical Assembly Incorporating a Bis(4-iodophenyl)methane Derivative. flinders.edu.auresearchgate.net

While direct evidence for bis(4-iodophenyl)methane forming toroidal supramolecules is not prevalent, related structures highlight the potential for such assemblies. For example, thioether-bis(pyrazolyl)methane ligands, which share a similar methylene-bridged diaryl structure, have been shown to form hexameric, toroidal supramolecules with silver(I) ions. acs.org This suggests that with appropriate functionalization, bis(4-iodophenyl)methane could be a viable scaffold for the construction of toroidal architectures.

Bis(4-iodophenyl)methane and its derivatives are effective building blocks for creating one-dimensional (1D) and two-dimensional (2D) coordination polymers. For example, a bidentate imidazole (B134444) derivative, bis[4-(imidazol-1-yl)phenyl]methane, synthesized from bis(4-iodophenyl)methane, forms infinite 1D supramolecular structures through extensive intermolecular hydrogen bonds. asianpubs.org

In another instance, a derivative of bis(4-iodophenyl)methane, bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane (L), has been used to synthesize a 2D coordination polymer with silver ions and molybdate, having the formula {[Ag2(L)2(Mo4O13)·(CH3CN)]}n. nih.gov This polymer exhibits a complex (2,3,3,3,4)-connected network topology. nih.gov The versatility of the bis(4-iodophenyl)methane framework allows for the creation of diverse coordination polymers with varying dimensionalities and topologies depending on the co-ligands and metal ions used. nih.govubfc.fr

Non-Covalent Interactions in Self-Assembly

The self-assembly processes involving bis(4-iodophenyl)methane are significantly influenced by non-covalent interactions, particularly halogen and hydrogen bonds. These interactions play a crucial role in directing the orientation of molecules and stabilizing the resulting supramolecular architectures.

The iodine atoms in bis(4-iodophenyl)methane are capable of forming halogen bonds, which are non-covalent interactions between a halogen atom (as a Lewis acid) and a Lewis base. acs.org The strength and directionality of these bonds make them a powerful tool in crystal engineering. acs.orgmdpi.com The tendency to form strong halogen bonds follows the order I > Br > Cl > F. acs.org

In the solid state, halogen bonding can dictate the packing of molecules. For instance, half-sandwich metal complexes with bis(4-iodopyrazol-1-yl)methane, a related ligand, demonstrate the importance of halogen-bonded assemblies. researchgate.net The crystal structure of tetrakis(4-iodophenyl)methane, a similar compound, is organized through I···I interactions, which contribute to a layered arrangement. nih.govrsc.org These interactions can be a primary factor in controlling the supramolecular architecture. researchgate.net

Hydrogen bonding is another critical non-covalent interaction that governs the self-assembly of bis(4-iodophenyl)methane derivatives. nih.gov In the crystal structure of bis[4-(imidazol-1-yl)phenyl]methane, extensive C-H···N hydrogen bonds link the molecules into infinite one-dimensional chains, contributing to the stability of the crystal structure. asianpubs.org

The interplay between hydrogen bonding and the molecular shape dictates the final architecture. nih.gov For example, in adducts of allylamine (B125299) with n-alcohols, the hydrogen-bonding interactions between NH2 and OH groups lead to different structural motifs depending on the size of the alcohol. nih.gov Similarly, the supramolecular synthons arising from hydrogen bonds in diphenylmethane (B89790) frameworks can lead to various motifs, including square patterns and infinite chains. researchgate.net

Host-Guest Chemistry

The utility of Bis(4-iodophenyl)methane as a foundational unit in host-guest chemistry is notably demonstrated through its incorporation into complex metallosupramolecular architectures. Researchers have utilized its rigid, V-shaped structure as a scaffold to build sophisticated host molecules with well-defined cavities.

Design and Exploration of Central Cavities in Supramolecular Hosts

A key application of Bis(4-iodophenyl)methane is as a precursor in the synthesis of elaborate ligands for metallosupramolecular structures. ugr.esmdpi.com Through a standard Sonogashira cross-coupling reaction, Bis(4-iodophenyl)methane is reacted with 5-ethynyl-2,2'-bipyridine (B170337) to produce the ligand bis(4-([2,2'-bipyridin]-5-ylethynyl)phenyl)methane (L2). ugr.es This ligand was specifically designed to assemble into a triple-stranded helicate upon coordination with iron(II) ions. mdpi.com

The subsequent reaction of this ligand with iron(II) tetrafluoroborate yields a metallosupramolecular cylinder with the formula Fe₂(L2)₃₄. mdpi.com X-ray crystallography confirmed that this assembly creates a distinct central cavity within the helicate structure. mdpi.com The design principle leverages the geometry of the bis(4-iodophenyl)methane-derived ligand to direct the formation of a container-like molecule, providing a cavity suitable for potential guest encapsulation. ugr.esmdpi.com

Guest Encapsulation Studies

With the successful synthesis of the cavity-containing Fe₂(L2)₃₄ helicate, its host-guest properties were investigated. mdpi.com The study explored the potential for this supramolecular host to encapsulate small molecule guests, a critical function for applications in sensing, separation, or catalysis. mdpi.com

The researchers examined the interaction of the helicate with several small drug molecules to assess its binding capabilities. mdpi.com However, the experimental results from these guest encapsulation studies were definitive: none of the potential guest molecules were found to bind within the central cavity of the helicate. mdpi.com This finding, while negative, is crucial for understanding the specific recognition properties and steric or electronic constraints of this particular host system.

Table 1: Guest Encapsulation Results for Fe₂(L2)₃₄ Helicate

| Host Molecule | Potential Guests | Encapsulation Observed | Source |

|---|

Receptor Organization and Solvent Dependence in Host-Guest Interactions

The organization of host molecules and the influence of the solvent environment are critical factors in host-guest chemistry. mdpi.com In the case of the Fe₂(L2)₃₄ helicate derived from Bis(4-iodophenyl)methane, ¹H NMR spectra revealed that in solution, the complex exists as a mixture of its racemic (rac-ΔΔ/ΛΛ) and meso-ΔΛ isomers. mdpi.com This indicates a dynamic or conformational equilibrium for the receptor's organization in the solution phase.

The choice of solvent is known to be a determining factor for the stability and assembly of supramolecular structures. mdpi.com For instance, competing solvents like methanol (B129727) or DMSO can disrupt hydrogen-bonding interactions in some capsules, while cationic metal-organic cages often require high polarity solvents like acetonitrile (B52724) or DMSO to remain soluble. mdpi.com While specific solvent-dependent binding studies for the Fe₂(L2)₃₄ system were not detailed, the synthesis of the L2 ligand and related porphyrin systems often involves solvents such as chloroform, THF, and acetonitrile, highlighting the typical solvent environments in which these molecules are manipulated. rsc.orgresearchgate.net

Molecular Networks and Crystal Engineering

Bis(4-iodophenyl)methane and its derivatives are valuable components in crystal engineering, where the goal is to design and synthesize solid-state structures with desired properties. The iodine substituents play a crucial role in directing the assembly of molecules through specific intermolecular interactions.

Construction of Porous Frameworks

In the construction of porous materials like Covalent Organic Frameworks (COFs) or Porous Aromatic Frameworks (PAFs), polyiodinated aromatic compounds are frequently used as building blocks because the iodine atoms can be readily converted into other functional groups or participate in coupling reactions. mdpi.com However, research in this area has predominantly focused on precursors with higher symmetry and more connection points, such as tetrakis(4-iodophenyl)methane. mdpi.comrsc.orgcsic.es Studies have shown that tetrakis(4-iodophenyl)methane itself forms a non-porous crystal structure. mdpi.com To achieve porosity, it must be modified, for example, into tetrakis(4-(iodoethynyl)phenyl)methane, which then forms porous crystals. mdpi.com

There is little evidence to suggest that Bis(4-iodophenyl)methane itself is a primary building block for creating porous frameworks. Instead, it is often used as a precursor for more complex ligands. For example, a derivative, bis[4-(imidazol-1-yl)phenyl]methane, was synthesized from Bis(4-iodophenyl)methane and noted for its potential in building supramolecular Metal-Organic Framework (MOF) architectures due to the coordinating ability of the imidazole groups. asianpubs.org

Interplay of Strong and Weak Interactions in Crystal Packing

The crystal structure of a molecule is the result of a delicate balance between various intermolecular interactions. The crystal structure of Bis(4-iodophenyl)methane has been determined at 113 K. researchgate.net

Table 2: Crystallographic Data for Bis(4-iodophenyl)methane

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₁₃H₁₀I₂ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P12(1)/c1 | researchgate.net |

| a (Å) | 8.674(2) | researchgate.net |

| b (Å) | 6.155(1) | researchgate.net |

| c (Å) | 23.393(5) | researchgate.net |

| β (°) | 90.03(3) | researchgate.net |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Bis(4-iodophenyl)methane |

| 5-ethynyl-2,2'-bipyridine |

| bis(4-([2,2'-bipyridin]-5-ylethynyl)phenyl)methane |

| Iron(II) tetrafluoroborate |

| Methanol |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Acetonitrile |

| Chloroform |

| Tetrahydrofuran (THF) |

| Tetrakis(4-iodophenyl)methane |

| Tetrakis(4-(iodoethynyl)phenyl)methane |

Catalytic Applications and Reaction Mechanisms

Role in Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in organic synthesis that involve the joining of two fragments with the aid of a metal catalyst. asianpubs.org Bis(4-iodophenyl)methane, as a di-iodinated aromatic compound, is an excellent substrate for these transformations, allowing for the formation of two new carbon-carbon or carbon-heteroatom bonds. The high reactivity of the aryl iodide bond compared to other aryl halides makes it a preferred coupling partner. wikipedia.org

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org Bis(4-iodophenyl)methane can serve as the dihalide component, enabling the synthesis of molecules with two acetylene (B1199291) linkages.

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle : The cycle begins with the oxidative addition of the aryl iodide (from Bis(4-iodophenyl)methane) to a Pd(0) species, forming a Pd(II) complex. libretexts.org

Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.

Transmetalation : The copper acetylide then transfers the alkyne group to the Pd(II) complex in a step called transmetalation. wikipedia.org

Reductive Elimination : The resulting Pd(II) complex, now bearing both the aryl and alkynyl groups, undergoes reductive elimination to release the final coupled product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

A copper-free variant of the Sonogashira reaction also exists, which is often preferred to avoid issues with alkyne homocoupling. asianpubs.org In this version, the deprotonation of the alkyne is typically facilitated by a strong base, and the subsequent steps proceed on the palladium center. libretexts.org The use of Bis(4-iodophenyl)methane in Sonogashira polycondensation reactions with di-alkynes allows for the synthesis of conjugated polymers like oligo(p-phenyleneethynylene)s (OPEs), which exhibit interesting electronic and optical properties. scielo.org.mxresearchgate.net

Stable organic radicals like the triphenylmethyl (trityl) radical and its derivatives are of interest for applications in materials science and bioimaging due to their unique optical and paramagnetic properties. mdpi.com Functionalizing these radicals is key to tuning their properties. However, direct functionalization can be challenging. An effective strategy involves synthesizing a precursor molecule bearing a reactive handle, such as an iodo group, which can then participate in cross-coupling reactions. researchgate.net

A mono-iodized precursor, (2,6-dichloro-4-iodophenyl)bis(2,4,6-trichlorophenyl)methane (HTTM-I), has been demonstrated to be a versatile platform for creating a wide array of functionalized triphenylmethyl radicals. mdpi.comresearchgate.net This precursor readily undergoes various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce both electron-donating and electron-accepting groups. mdpi.comresearchgate.net This approach overcomes previous limitations where functionalization was restricted to strong electron-donating groups. researchgate.net

Following the coupling reaction, the protonated triphenylmethyl precursor is converted to the stable radical via deprotonation and mild oxidation. mdpi.com This methodology allows for the synthesis of novel trityl radicals with tailored properties, such as water-soluble derivatives for bioimaging or radicals with enhanced photoluminescence quantum yields for use in light-emitting diodes. mdpi.comresearchgate.net

Advanced Catalytic Systems

Beyond standard cross-coupling, Bis(4-iodophenyl)methane is implicated in more advanced catalytic systems for polymer synthesis and metal-free transformations.

Palladium-catalyzed carbonylation polymerization is a powerful technique for synthesizing polymers such as polyamides and polyketones. This reaction typically involves the coupling of an aryl dihalide, a dinucleophile (like a diamine), and carbon monoxide (CO). researchgate.net Bis(4-iodophenyl)methane, or structurally similar diiodoaromatic compounds, can serve as the aryl dihalide monomer.

In a representative example, a series of aromatic polyamides containing tetraphenyl-imidazolyl units were prepared through the palladium-catalyzed carbonylation polymerization of the diiodide 1,2-bis(4-iodophenyl)-4,5-diphenyl-1H-imidazole with various aromatic diamines and carbon monoxide. researchgate.net The reaction is catalyzed by a system like Pd(PPh₃)₂Cl₂ in the presence of a phosphine (B1218219) ligand and a base. researchgate.net The resulting polymers often exhibit desirable properties such as high thermal stability and good solubility in organic solvents, making them suitable for use as high-performance materials. researchgate.net

Table 1: Properties of Aromatic Polyamides Synthesized via Palladium-Catalyzed Carbonylation Polymerization researchgate.net

| Polymer | Inherent Viscosity (dL/g) | 5% Weight Loss Temp. (°C) | Char Yield at 800°C (%) | Limiting Oxygen Index (%) |

|---|---|---|---|---|

| PA-a | 0.68 | 425 | 43 | 34.7 |

| PA-b | 0.72 | 517 | 58 | 40.7 |

| PA-c | 0.63 | 495 | 56 | 39.5 |

| PA-d | 0.65 | 480 | 53 | 38.2 |

Data derived from a study on polyamides synthesized from a similar diiodo monomer, 1,2-bis(4-iodophenyl)-4,5-diphenyl-1H-imidazole, demonstrating the general characteristics of polymers from this method.

Diaryliodonium salts have emerged as potent arylating agents, offering an alternative to traditional transition metal-catalyzed methods. nih.govbeilstein-journals.org These hypervalent iodine compounds are stable, solid, and can smoothly arylate a variety of nucleophiles under mild, often metal-free conditions. beilstein-journals.orgnih.gov Bis(4-iodophenyl)methane can be a precursor for the synthesis of symmetrical diaryliodonium salts. The synthesis typically involves the oxidation of the iodoarene to an iodine(III) intermediate, which then reacts with another arene molecule. diva-portal.orgacs.org

The mechanism of transition-metal-free arylation with diaryliodonium salts generally proceeds via ligand coupling. nih.govnih.gov The process involves the exchange of the iodonium (B1229267) salt's counteranion with the nucleophile, forming a T-shaped iodine(III) intermediate. nih.govacs.org This is followed by reductive elimination, where the aryl group is transferred to the nucleophile, forming the desired product and releasing an aryl iodide molecule as a byproduct. nih.gov This strategy has been successfully applied to the O-arylation of phenols, N-arylation of amines, and S-arylation of thioamides. diva-portal.org In some cases, diaryliodonium salts can also serve as precursors to aryne intermediates under basic conditions, enabling a different pathway for N-arylation of amides. rsc.org

In catalysis, ligands play a crucial role in modulating the activity, selectivity, and stability of a metal catalyst. nih.govuclouvain.be Bis(4-iodophenyl)methane can be envisioned as a scaffold for creating bidentate ligands. The two iodo-groups can be substituted, for example with phosphine groups via lithiation and reaction with a chlorophosphine, to create a bis(phosphine) ligand. The methylene (B1212753) bridge provides a flexible backbone, and the properties of the resulting ligand-metal complex can be tuned.

Homogeneous Catalysis : In homogeneous catalysis, the catalyst and reactants are in the same phase. uclouvain.be Ligands derived from Bis(4-iodophenyl)methane, such as a [bis(diphenylphosphino)phenyl]methane-type ligand, could be used to form discrete, soluble metal complexes. nih.gov These complexes could be applied in various reactions like hydroformylation, hydrogenation, or cross-coupling, where the ligand's steric and electronic properties would influence the catalytic outcome. uclouvain.benih.gov

Heterogeneous Catalysis : A major drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture. researchgate.net To overcome this, homogeneous catalysts can be "heterogenized" by anchoring them to a solid support. researchgate.net Ligands derived from Bis(4-iodophenyl)methane could be incorporated into a polymer backbone or attached to a support material like silica (B1680970). The resulting supported catalyst would combine the high activity and selectivity of a homogeneous catalyst with the ease of separation and recyclability of a heterogeneous catalyst. researchgate.net For instance, Mn(II) complexes with pendant iodophenyl ligands have been used to catalyze oxidation reactions, demonstrating how the iodo-functional group itself can be part of a catalytic system. researchgate.net

Catalytic Carbon dioxide Conversion (e.g., to Cyclic Carbonates)

The conversion of carbon dioxide (CO₂) into valuable chemicals, such as cyclic carbonates, is a significant area of research aimed at mitigating greenhouse gas emissions and utilizing CO₂ as a renewable carbon feedstock. This transformation is typically achieved through the cycloaddition of CO₂ to epoxides, a reaction that often requires a catalyst to proceed efficiently.

Extensive searches of scientific databases and chemical literature did not yield any studies where Bis(4-iodophenyl)methane is employed as a catalyst for the conversion of CO₂ to cyclic carbonates. The field is dominated by other catalytic systems, including:

Metal-Organic Frameworks (MOFs): These materials, particularly those based on metals like copper and zinc, have shown high activity in catalyzing CO₂ fixation to cyclic carbonates, sometimes even at atmospheric pressure.

Bifunctional Organocatalysts: These catalysts, which can possess both acidic and basic functionalities within the same molecule, are effective for cyclic carbonate synthesis without the need for a metal co-catalyst.

Hybrid Catalysts: These involve organometallic or organocatalytic species supported on heterogeneous materials like silica or nanocarbons, offering advantages in terms of catalyst recovery and reusability.

While Bis(4-iodophenyl)methane contains iodine atoms, which can be involved in halogen bonding, and a diphenylmethane (B89790) scaffold, which can be a backbone for various ligands, there is no documented evidence of its direct use or as a precursor for a catalyst in this specific application.

Metal-Ligand Interactions in Catalysis

The study of metal-ligand interactions is fundamental to understanding and designing effective catalysts. The electronic and steric properties of a ligand bound to a metal center dictate the catalytic activity, selectivity, and stability of the resulting complex.

It is plausible that Bis(4-iodophenyl)methane could serve as a starting material for the synthesis of more complex ligands, where the iodo-groups are replaced via cross-coupling reactions to introduce coordinating moieties. However, the literature does not provide specific examples of such ligands derived from Bis(4-iodophenyl)methane being used in catalysis. For instance, studies have been published on the catalytic activity of metal complexes with related but structurally distinct ligands such as bis(pyrazolyl)methane or bis(imidazole)methane derivatives. These studies highlight the importance of the specific heterocyclic nitrogen donors in coordinating with the metal center, a feature that Bis(4-iodophenyl)methane lacks.

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

The analysis of electronic structure and bonding provides a fundamental understanding of a molecule's stability, reactivity, and properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties of organic molecules. nih.govnih.gov For compounds containing iodophenyl groups, DFT methods are employed to analyze electronic structures, assess HOMO-LUMO energy gaps, and understand the influence of substituents and molecular conformation on these properties. nih.gov

Calculations are typically performed using various functionals, such as B3LYP, CAM-B3LYP, or wB97XD, paired with appropriate all-electron basis sets like 6-31+G*. nih.govacs.org The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly crucial. The energy gap between these frontier orbitals helps in evaluating the molecule's electronic excitation properties and kinetic stability. nih.govnih.gov For instance, in related organoradical compounds, DFT calculations have been used to determine the ionization energy of donor moieties, providing a measure of their electron-donating strength. researchgate.net

Table 1: Common Methodologies in DFT Calculations for Aromatic Compounds

| Parameter/Analysis | Common DFT Functional | Basis Set | Purpose |

|---|---|---|---|

| Geometric Optimization | B3LYP, PBE0, wB97XD | 6-31G(d), 6-31+G* | To find the lowest energy structure of the molecule. acs.orgresearchgate.net |

| Frontier Molecular Orbitals (HOMO/LUMO) | B3LYP, CAM-B3LYP | 6-311++G(d,p) | To analyze electronic transitions, reactivity, and energy gaps. nih.govnih.gov |

| Electron Localization Function (ELF) | B3LYP | cc-pVDZ | To visualize regions of high electron localization, indicating chemical bonds and lone pairs. nih.govresearchgate.net |

The solid-state architecture and properties of materials are governed by intermolecular interactions. For halogenated compounds like Bis(4-iodophenyl)methane, non-covalent interactions, particularly halogen bonds, are of significant interest. Computational modeling is essential for characterizing and quantifying these forces. acs.orgnih.gov

Studies on closely related molecules, such as tetrakis(4-iodophenyl)methane, reveal the importance of iodine-iodine (I···I) and iodine-phenyl (I···Ph) interactions in directing their crystal packing. researchgate.netrsc.org Computational techniques used to analyze these interactions include:

Hirshfeld Surface Analysis: This method allows for the visualization and quantification of different types of intermolecular contacts within a crystal, providing percentages of interactions like C–H···π and halogen bonds. researchgate.netacs.org

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis of the electron density topology helps to identify and characterize the nature and strength of noncovalent interactions through bond critical points. acs.org

Noncovalent Interaction (NCI) Plot Index: This technique visualizes weak interactions in real space, distinguishing between attractive (like hydrogen or halogen bonds) and repulsive forces. nih.govacs.org

PIXEL Calculations: This approach calculates interaction energies and decomposes them into coulombic, polarization, dispersion, and repulsion components, offering a precise energetic understanding of the crystal lattice. acs.org

In related bis(indolyl)methane systems, molecular modeling has shown that binding processes are driven by a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov

When Bis(4-iodophenyl)methane or its derivatives act as ligands in metal complexes, quantum chemical studies are vital for elucidating the nature of the metal-ligand bond. researcher.life For silver(I) complexes with analogous 1,2-bis[4-iodophenyl)imino]acenaphthene ligands, comprehensive DFT calculations have been performed to determine the coordination geometry and the character of the metal-ligand interactions. researchgate.net

These studies often employ a suite of analytical tools:

Quantum Theory of Atoms in Molecules (QTAIM): Used to analyze the electron density and characterize the bonding between the metal and ligand atoms. researchgate.net

Electron Localization Function (ELF) and Interacting Quantum Atoms (IQA): These methods provide further insight into the electronic structure and the nature of the chemical bond. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO is used to investigate charge transfer between the metal and the ligand and to understand the orbital-level interactions. researchgate.net

Time-Dependent DFT (TD-DFT): This method is used to study electronic transitions, including metal-ligand charge-transfer (MLCT) transitions, which are crucial for the optical properties of the complex. nih.gov

Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting various types of spectra, providing a direct link between molecular structure and experimental observations.

The prediction of infrared (IR) and Raman spectra is a standard application of computational chemistry, aiding in the assignment of experimental vibrational bands. faccts.de DFT calculations are used to compute the harmonic vibrational frequencies and their corresponding intensities. acs.orgnih.gov

For accurate comparison with experimental data, the calculated frequencies are often scaled by a factor (e.g., 0.9614 for B3LYP) to correct for anharmonicity and other systematic errors in the theoretical model. nih.govacs.orgnih.gov The analysis involves assigning calculated modes to specific molecular motions, such as C=C stretching, C-H bending, or vibrations of the core skeleton. mdpi.comresearchgate.net For example, in studies of related complex molecules, calculated IR and Raman spectra have shown excellent agreement with experimental results, allowing for a detailed assignment of the vibrational bands. acs.orgnih.gov Computational approaches can also predict which vibrational modes are IR-active (involving a change in dipole moment) or Raman-active (involving a change in polarizability), based on molecular symmetry and selection rules. scm.comwolfram.com

Table 2: Representative Vibrational Mode Assignments from DFT Calculations

| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| N-H Stretching | 3300–3600 | IR, Raman |

| C-H Stretching (Aromatic) | 3000–3100 | IR, Raman |

| C=O Stretching | 1630-1730 | IR |

| C=C Stretching (Aromatic) | 1475–1600 | IR, Raman |

| C-N Stretching | 800-1500 | IR |

| C-I Stretching | 500-600 | IR, Raman |

(Note: Ranges are approximate and based on general findings for similar functional groups in various molecules. mdpi.commdpi.comresearchgate.net)

Predicting fluorescence properties, such as emission wavelengths and photoluminescence quantum yields (PLQY), is also a key area of research.

Emission Wavelengths: TD-DFT can be used to model the geometry of the first excited state, and the energy difference between the relaxed excited state and the ground state provides an estimate of the emission wavelength.

Quantum Yields (QY): While direct first-principles calculation of QY is challenging, computational models can provide insights. For instance, TD-DFT calculations on related radical compounds have shown that electron-donating iodine atoms can accelerate radiative transitions while a rigid matrix suppresses non-radiative decay, leading to high QY. researchgate.net Furthermore, machine learning algorithms are emerging as a powerful tool for predicting QYs and emission wavelengths by training models on large experimental databases. chemrxiv.org For the best-performing models, predictions for emission wavelengths can achieve a root-mean-square error of around 28.8 nm, and QY predictions have an error of approximately 0.19. chemrxiv.org

Reaction Mechanism Elucidation

Mechanistic Insights into Cross-Coupling Reactions

The synthesis of diarylmethanes, including derivatives of bis(4-iodophenyl)methane, is often achieved through cross-coupling reactions. mdpi.com Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the complex mechanisms of these reactions. acs.org These studies provide insights into the energetics of different reaction pathways, the structures of transition states, and the role of catalysts and ligands.

Cross-coupling reactions for the formation of diarylmethanes can proceed through various mechanisms, including those involving radical intermediates. mdpi.comresearchgate.net For instance, in photoredox-catalyzed decarboxylative cross-coupling reactions, the mechanism is believed to involve radical species. mdpi.com The presence of a radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidine) can inhibit the reaction, supporting a radical-mediated pathway. mdpi.com

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for forming C(sp³)–C(sp²) bonds, which is relevant for the synthesis of diarylmethanes. researchgate.netnih.gov These reactions can involve single-electron transfer (SET) processes, making their mechanistic investigation challenging. nih.gov Computational modeling helps in understanding the intricate steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. libretexts.org In some nickel-catalyzed reactions, a radical chain process may be initiated by the reaction of an Ar–Ni(II) complex with an alkyl halide. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are widely used for C-C bond formation. libretexts.orgmobt3ath.com The general mechanism involves the oxidative addition of an aryl halide (like bis(4-iodophenyl)methane) to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org Computational studies have been employed to investigate the energetics of these steps. For example, in a study on a Pd(II)-catalyzed carboxyalkynylation reaction using an iodine(III) oxidant, DFT calculations revealed that a proposed Pd(II)/Pd(IV) catalytic cycle was energetically unfavorable. Instead, a novel mechanism involving carboxypalladation, substitution with the iodine(III) reagent, and alkynyl transfer from iodine(III) to Pd(II) was identified as the operative pathway. acs.org

The table below summarizes key aspects of different cross-coupling reaction mechanisms relevant to the synthesis of diarylmethanes.

| Reaction Type | Catalyst/Conditions | Key Mechanistic Features | Computational Insights |

| Photoredox-Catalyzed Decarboxylative Cross-Coupling | Photoredox catalyst, light | Radical intermediates | Inhibition by radical scavengers supports radical mechanism. mdpi.com |

| Nickel-Catalyzed Cross-Coupling | Nickel catalyst, ligands | Single-Electron Transfer (SET), radical chain processes | Helps in understanding complex SET pathways and the role of ligands in controlling regioselectivity. researchgate.netnih.gov |

| Palladium-Catalyzed Suzuki-Miyaura Coupling | Palladium catalyst, base | Oxidative addition, transmetalation, reductive elimination | Elucidates the energetics of each step in the catalytic cycle. mobt3ath.com |

| Palladium-Catalyzed Stille Coupling | Palladium catalyst | Oxidative addition, transmetalation, reductive elimination | Provides insights into the reaction pathway and the role of the organotin reagent. libretexts.org |